
CUCURBITACIN Q1
Übersicht
Beschreibung
CUCURBITACIN Q1 is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and an acetate functional group. This compound is of interest due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CUCURBITACIN Q1 involves multiple steps, including protection and deprotection of functional groups, esterification, and cyclization reactions. Common reagents used in these reactions include acetic anhydride, pyridine, and triethylamine. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
CUCURBITACIN Q1 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the carbonyl groups may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Cucurbitacin Q1 has been identified as a selective inhibitor of the STAT3 signaling pathway, which plays a crucial role in oncogenesis. Research indicates that this compound can inhibit the phosphorylation of STAT3 without affecting JAK2 activation, making it a promising candidate for cancer treatment. This selective inhibition leads to apoptosis in cancer cells, providing a targeted therapeutic approach.
Pharmacological Activities
Beyond its anticancer properties, this compound exhibits several other pharmacological activities:
- Anti-inflammatory Effects : Similar to other cucurbitacins, this compound has demonstrated anti-inflammatory effects in various models, potentially making it useful for treating inflammatory diseases.
- Antioxidant Properties : The compound has shown promise in reducing oxidative stress, which is implicated in numerous chronic diseases .
- Potential Neuroprotective Effects : Some studies suggest that cucurbitacins may offer neuroprotection, although specific research on this compound is limited .
Cancer Research
Recent studies have highlighted the efficacy of this compound in various cancer types:
- Lung Cancer : In vitro studies demonstrated that this compound effectively inhibited the growth of non-small cell lung cancer cells by inducing apoptosis and cell cycle arrest .
- Ovarian Cancer : Research indicated that this compound could induce oxidative stress leading to cell death in ovarian cancer cell lines .
Mechanistic Studies
Mechanistic studies have provided insights into how this compound exerts its effects:
- Oxidative Stress Induction : The compound increases ROS levels within cells, triggering apoptotic pathways .
- Alteration of Signaling Pathways : By inhibiting STAT3, this compound affects multiple downstream targets involved in cell survival and proliferation .
Summary Table of Applications
Wirkmechanismus
The mechanism of action of CUCURBITACIN Q1 involves its interaction with specific molecular targets and pathways. The hydroxyl groups and cyclopenta[a]phenanthrene core allow it to interact with enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [6-Hydroxy-2-methyl-5-oxo-6-(2,7,16-trihydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthren-17-yl)hept-3-en-2-yl] acetate
- (E)-6-Hydroxy-2-oxo-2H-chromen-7-yl 3-(4-hydroxy-3-methoxyphenyl)acrylate
Uniqueness
What sets CUCURBITACIN Q1 apart from similar compounds is its unique combination of functional groups and structural features. The presence of multiple hydroxyl groups, a cyclopenta[a]phenanthrene core, and an acetate functional group provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Biologische Aktivität
Cucurbitacin Q1 (CuQ1) is a member of the cucurbitacin family, a group of tetracyclic triterpenoids known for their diverse biological activities, particularly in the fields of oncology and inflammation. This article provides an in-depth examination of CuQ1's biological activity, supported by research findings, case studies, and data tables.
Overview of Cucurbitacins
Cucurbitacins are primarily derived from plants in the Cucurbitaceae family. They exhibit a range of pharmacological effects, including anticancer , anti-inflammatory , and antimicrobial properties. The mechanisms through which these compounds exert their effects often involve the modulation of various signaling pathways, notably the JAK/STAT3 pathway, which plays a critical role in cell proliferation and survival.
This compound has been shown to inhibit cancer cell proliferation and induce apoptosis across various cancer cell lines. The primary mechanisms include:
- Inhibition of JAK/STAT3 Signaling : CuQ1 disrupts the phosphorylation of STAT3, leading to reduced transcriptional activity associated with tumor growth .
- Cell Cycle Arrest : CuQ1 induces cell cycle arrest at the G2/M phase by downregulating cyclins necessary for progression through this phase .
- Induction of Apoptosis : CuQ1 promotes apoptosis through the activation of caspases, which are crucial for executing the apoptotic program in cells .
Case Studies and Research Findings
Several studies have highlighted the efficacy of CuQ1 in various cancer models:
- Lung Cancer : In vitro studies demonstrated that CuQ1 significantly reduced cell viability and induced apoptosis in non-small cell lung cancer (NSCLC) cell lines, such as A549. The compound was found to suppress key proteins in the PI3K/AKT pathway, which is vital for cancer cell survival .
- Breast and Liver Cancers : Research indicates that CuQ1 can inhibit growth in breast and liver cancer cells, enhancing sensitivity to chemotherapeutic agents. This suggests potential utility as an adjunct therapy in cancer treatment regimens .
Anti-inflammatory Properties
This compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory pathways:
- Reduction of Pro-inflammatory Cytokines : CuQ1 has been shown to decrease levels of TNF-α and IL-6, which are commonly elevated in inflammatory conditions .
- Inhibition of COX Enzymes : Similar to other cucurbitacins, CuQ1 may inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation associated with chronic diseases .
Pharmacokinetics
Understanding the pharmacokinetics of CuQ1 is crucial for its therapeutic application. Studies indicate that:
- Absorption and Distribution : Cucurbitacins generally exhibit rapid absorption with significant tissue distribution. For instance, cucurbitacin B was found to have a high tissue-to-plasma concentration ratio in lung and kidney tissues .
- Metabolism : The metabolism of cucurbitacins involves glucuronidation and sulfation processes, primarily mediated by liver enzymes .
Data Table: Biological Activities of this compound
Eigenschaften
IUPAC Name |
[6-hydroxy-2-methyl-5-oxo-6-(2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-3-en-2-yl] acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H48O8/c1-17(33)40-27(2,3)13-12-23(36)32(9,39)25-21(35)15-29(6)22-11-10-18-19(14-20(34)26(38)28(18,4)5)31(22,8)24(37)16-30(25,29)7/h10,12-13,19-22,25-26,34-35,38-39H,11,14-16H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJMTWXDWFWZHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)O)C)C)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H48O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317300 | |
Record name | Cucurbitacin Q | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25383-25-9 | |
Record name | Cucurbitacin Q | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25383-25-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cucurbitacin Q | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301317300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.